molecular formula C17H25N B3427546 PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 60124-86-9

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No.: B3427546
CAS No.: 60124-86-9
M. Wt: 248.42 g/mol
InChI Key: JTJMJGYZQZDUJJ-ZWYOJXJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PCP-D5 involves the incorporation of deuterium atoms into the phencyclidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions may vary depending on the desired level of deuteration and the starting materials used.

Industrial Production Methods: Industrial production of PCP-D5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification, and quality control to meet the standards required for certified reference materials .

Chemical Reactions Analysis

Types of Reactions: PCP-D5 can undergo various chemical reactions, including:

    Oxidation: Conversion of PCP-D5 to its oxidized form using oxidizing agents.

    Reduction: Reduction of PCP-D5 to its reduced form using reducing agents.

    Substitution: Substitution reactions where functional groups on the PCP-D5 molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: PCP-D5 is used as an internal standard in analytical chemistry for the quantitation of phencyclidine levels in various samples. It helps ensure accuracy and precision in analytical measurements.

Biology: In biological research, PCP-D5 is used to study the metabolism and pharmacokinetics of phencyclidine. It aids in understanding how the drug is processed in the body and its effects on biological systems.

Medicine: PCP-D5 is utilized in clinical toxicology to detect and quantify phencyclidine levels in patients. It is essential for diagnosing and monitoring phencyclidine intoxication and overdose.

Industry: In the forensic industry, PCP-D5 is employed in drug testing and forensic analysis to detect phencyclidine abuse. It is also used in quality control and validation of analytical methods .

Mechanism of Action

Mechanism: Phencyclidine, including its deuterated form PCP-D5, acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. By binding to the NMDA receptor, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition leads to altered sensory perceptions, hallucinations, and dissociative effects.

Molecular Targets and Pathways: The primary molecular target of PCP-D5 is the NMDA receptor. The compound also affects other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its psychoactive effects .

Comparison with Similar Compounds

    Phencyclidine (PCP): The non-deuterated form of PCP-D5, with similar pharmacological effects but without the stable isotope labeling.

    Ketamine: Another NMDA receptor antagonist with similar dissociative effects but a different chemical structure.

    Dextromethorphan: A cough suppressant that also acts as an NMDA receptor antagonist at higher doses.

Uniqueness: PCP-D5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantitation and differentiation from non-deuterated phencyclidine in mass spectrometry analyses .

Properties

IUPAC Name

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2/i1D,4D,5D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJMJGYZQZDUJJ-ZWYOJXJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499177
Record name PCP-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60124-79-0, 60124-86-9
Record name Phencyclidine, deuterated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060124790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCP-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60124-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N[1-(2-thienyl)cyclohexyl]piperidine (TCP); N-methyl-D-aspartate (NMDA); D(-)2-amino-5-phosphovaleric acid (AP-5); (+) 5 methyl-10,11 dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate (dibenzocycloalkenimine) (MK-801).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-D-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
D(-)2-amino-5-phosphovaleric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(+) 5 methyl-10,11 dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 2
Reactant of Route 2
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 4
Reactant of Route 4
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 5
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 6
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

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